
3-Chloro-2-(methylsulfanyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(methylsulfanyl)aniline is an organic compound with the molecular formula C7H8ClNS and a molecular weight of 173.66 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for 3-Chloro-2-(methylsulfanyl)aniline is 1S/C7H8ClNS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Chloro-2-(methylsulfanyl)aniline is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.科学的研究の応用
Photoluminescence Studies
“3-Chloro-2-(methylsulfanyl)aniline” has been used in the synthesis of a compound known as 3-chloro-6-methoxy-2-(methyl sulfanyl) quinoxaline (3MSQ) . This compound has been studied for its photophysical properties, which are important in various fields such as optoelectronics and biological imaging .
Synthesis Method: The compound 3MSQ was synthesized using a microwave-assisted synthesis method . This method is known for its efficiency and speed, making it a popular choice for the synthesis of various compounds.
Spectral Characterization: The synthesized 3MSQ was characterized using various spectroscopy techniques, including 1H-NMR, 13C-NMR, and FT-IR . These techniques helped in understanding the physicochemical structural properties of the compound.
Photophysical Properties: The photophysical properties of 3MSQ were examined through absorption and fluorescence spectroscopy . The analyses revealed a bathochromic shift in both absorption and fluorescence spectra, attributed to the π→π* transition . This indicates the potential of 3MSQ in applications that require fluorescence, such as biological imaging.
Solvatochromic Shift Method: The ground and excited state dipole moments of 3MSQ were experimentally determined using the solvatochromic shift method . This method involves studying the shifts in the absorption or emission spectra of a compound as a function of the solvent polarity. The findings indicated that the excited state dipole moments exceed those of the ground state, suggesting increased polarity in the excited state .
DFT Computational Analysis: Density Functional Theory (DFT) computational analysis was employed to understand the molecular structure and properties of 3MSQ . The analysis provided insights into the bond lengths, bond angles, dihedral angles, Mulliken charge distribution, ground state dipole moments, and HOMO–LUMO energy gap . This information is crucial in understanding the behavior and characteristics of the compound under diverse conditions.
CIE Chromaticity Analysis: CIE chromaticity analysis was performed to understand the photoluminescent properties of 3MSQ . This analysis provides information about the color of the light emitted by the compound when it is excited, which is important in optoelectronic applications.
作用機序
Safety and Hazards
3-Chloro-2-(methylsulfanyl)aniline is classified as dangerous according to the GHS05 and GHS07 hazard pictograms . It may be harmful if swallowed, toxic in contact with skin, cause skin irritation, cause serious eye damage, cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .
特性
IUPAC Name |
3-chloro-2-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYILPFRFCVIKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(methylsulfanyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

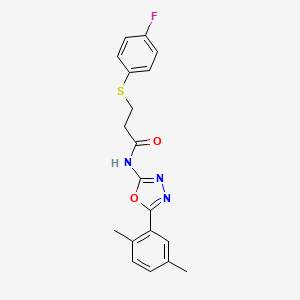
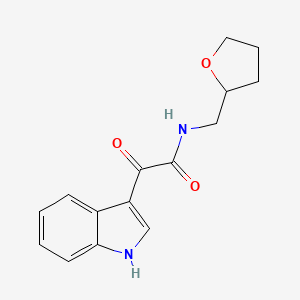
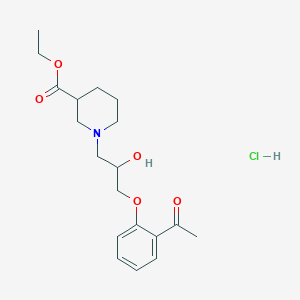
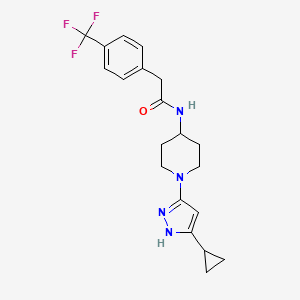
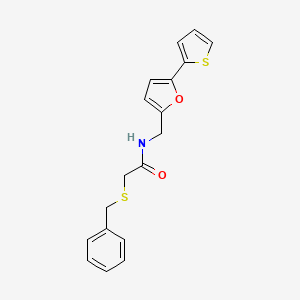
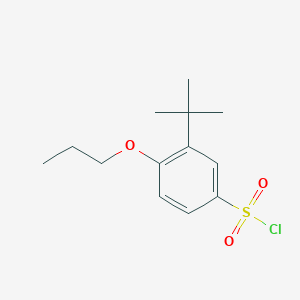
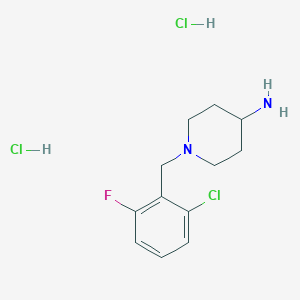
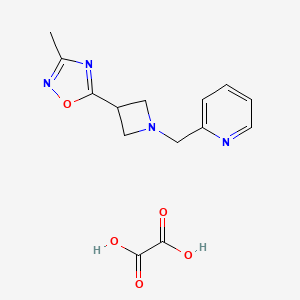

![N-((1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B2639348.png)
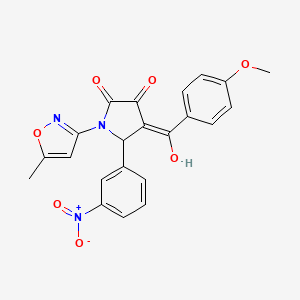

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2639352.png)
